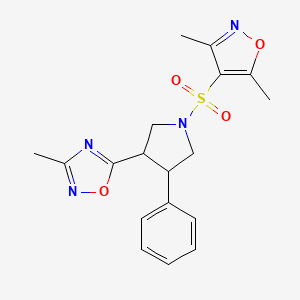

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-11-17(12(2)25-20-11)27(23,24)22-9-15(14-7-5-4-6-8-14)16(10-22)18-19-13(3)21-26-18/h4-8,15-16H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHUMWXADQBVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by recent research findings.

Chemical Structure

The compound features a complex structure that includes:

- 1,2,4-Oxadiazole moiety known for various biological activities.

- 3,5-Dimethylisoxazole which enhances electron density and biological activity.

- A sulfonyl group that is often associated with increased solubility and bioavailability.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The oxadiazole ring is known to interfere with cellular processes such as apoptosis and cell cycle regulation. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation.

-

Case Studies :

- A study conducted by Arafa et al. evaluated various oxadiazole derivatives against multiple cancer cell lines including PC-3 (prostate), HCT-116 (colon), and MDA-MB-435 (melanoma). The compound demonstrated an IC value of 0.67 µM against PC-3 cells, indicating potent anticancer activity .

- Another investigation highlighted the effectiveness of 5-(3-pyridyl)-1,3,4-oxadiazole derivatives in inducing apoptosis in leukemia cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | PC-3 | 0.67 | Apoptosis induction |

| Compound B | HCT-116 | 0.80 | Cell cycle arrest |

| Compound C | MDA-MB-435 | 0.87 | Enzyme inhibition |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied:

- Broad-Spectrum Activity : Compounds containing the oxadiazole ring have shown efficacy against various bacteria and fungi. For example, certain derivatives inhibited Mycobacterium bovis effectively .

-

Research Findings :

- Dhumal et al. found that specific oxadiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like gentamicin .

- The binding affinity of these compounds to bacterial target proteins was assessed using molecular docking studies, revealing promising results for future drug development.

Table 2: Antimicrobial Efficacy of Selected Oxadiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | S. aureus | 5 |

| Compound E | E. coli | 10 |

| Compound F | Pseudomonas aeruginosa | 15 |

Neuroprotective Effects

Recent studies have suggested that certain derivatives may possess neuroprotective properties:

- Mechanism : The neuroprotective effects are hypothesized to arise from the ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress.

- Case Study :

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives, including those similar to the target compound, demonstrate significant anticancer properties. For instance, a study highlighted the synthesis of various 1,3,4-oxadiazoles which were screened for cytotoxicity against glioblastoma cell lines. Compounds showed substantial efficacy in inducing apoptosis in cancer cells, suggesting that derivatives of oxadiazole could be developed as potential anticancer agents .

Antidiabetic Properties

Research has also suggested that certain oxadiazole derivatives possess anti-diabetic effects. In vivo studies using genetically modified models indicated that these compounds effectively lowered glucose levels, marking them as potential candidates for diabetes treatment . The mechanism is believed to involve modulation of metabolic pathways that regulate glucose homeostasis.

Antimicrobial and Antioxidant Effects

The oxadiazole framework has been associated with a variety of biological activities, including antimicrobial and antioxidant effects. A study synthesized novel oxadiazole derivatives and evaluated their antibacterial and antioxidant activities. Some compounds exhibited comparable efficacy to established first-line drugs, indicating their potential as therapeutic agents against infections .

Neuroprotective Effects

Investigations into the neuroprotective properties of oxadiazole derivatives have shown promise in treating neurodegenerative diseases. These compounds may exert protective effects on neural tissues by reducing oxidative stress and inflammation .

Mechanistic Insights

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of oxadiazole derivatives and their biological activity is crucial for drug development. Studies employing molecular docking simulations have provided insights into how modifications to the oxadiazole core can enhance its interaction with biological targets . This knowledge can guide the design of more effective compounds.

Synthesis and Characterization

The synthesis of 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves multi-step reactions including sulfonylation and cyclization processes. The characterization of these compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Case Studies

Comparison with Similar Compounds

Target Compound

- Core : 1,2,4-oxadiazole

- Substituents :

- R1 : 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl

- R2 : 3-Methyl

- Key Features :

- Sulfonyl group increases polarity (logP estimated at 2.8).

- 3,5-Dimethylisoxazole may enhance π-π stacking in hydrophobic binding pockets.

Compound: 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

- Core : 1,2,4-oxadiazole

- Substituents :

- R1 : (3,5-Dimethyl-4-nitro-pyrazolyl)methyl

- R2 : 4-(1H-pyrrol-1-yl)phenyl

- Key Features :

Comparative Data Table

*EWG: Electron-Withdrawing Group

Research Findings and Implications

Target Selectivity : The 3,5-dimethylisoxazole in the target compound may confer selectivity toward enzymes with hydrophobic active sites, whereas the nitro-pyrazole in ’s compound could exhibit broader reactivity due to nitro’s electrophilic nature.

Stability : Sulfonated pyrrolidine derivatives generally exhibit higher metabolic stability than nitro analogs, which are prone to reduction in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.